molecular formula C9H17ClN2OS2 B14190954 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one CAS No. 919344-48-2

8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one

Cat. No.: B14190954
CAS No.: 919344-48-2
M. Wt: 268.8 g/mol
InChI Key: IDJYKHDHJGBODD-UHFFFAOYSA-N
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Description

8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dithiadiazecane ring with a chloropropyl substituent, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one typically involves the reaction of 3-chloropropylamine with a suitable dithiadiazecane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The dithiadiazecane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide (for oxidation), and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dithiadiazecane ring may also interact with biological membranes, affecting their stability and permeability.

Comparison with Similar Compounds

Similar compounds to 8-(3-Chloropropyl)-1,2,5,8-dithiadiazecan-6-one include:

    3-Chloropropyltrimethoxysilane: Used in surface modification and as a coupling agent.

    3-Chloropropyltrichlorosilane: Employed in the synthesis of organosilicon compounds.

    3-Chloropropylamine: A precursor in the synthesis of various organic compounds.

What sets this compound apart is its unique dithiadiazecane ring, which imparts distinct chemical properties and reactivity compared to other chloropropyl-containing compounds.

Properties

CAS No.

919344-48-2

Molecular Formula

C9H17ClN2OS2

Molecular Weight

268.8 g/mol

IUPAC Name

8-(3-chloropropyl)-1,2,5,8-dithiadiazecan-6-one

InChI

InChI=1S/C9H17ClN2OS2/c10-2-1-4-12-5-7-15-14-6-3-11-9(13)8-12/h1-8H2,(H,11,13)

InChI Key

IDJYKHDHJGBODD-UHFFFAOYSA-N

Canonical SMILES

C1CSSCCN(CC(=O)N1)CCCCl

Origin of Product

United States

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